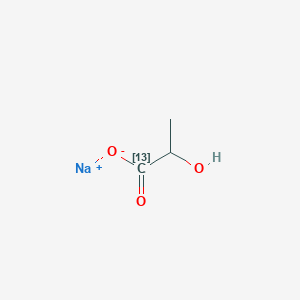
Aptab
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
APTAB is synthesized through a series of chemical reactions involving the introduction of an anthracene moiety into a propyltrimethyl ammonium bromide structure. The synthesis typically involves the following steps:
Formation of the Anthracene Derivative: Anthracene is reacted with a suitable alkylating agent to introduce a propyl group.
Quaternization: The resulting compound is then quaternized with trimethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
APTAB undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The bromide ion in this compound can be substituted with other anions or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Reagents like silver nitrate or sodium hydroxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution can result in various quaternary ammonium salts .
Scientific Research Applications
APTAB has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study membrane dynamics and interactions.
Biology: Helps in visualizing and tracking cellular processes involving membranes.
Industry: Utilized in the development of biosensors and other analytical tools .
Mechanism of Action
APTAB exerts its effects through fluorescence quenching. The anthracene moiety in this compound interacts with specific molecules in the membrane, leading to a reduction in fluorescence intensity. This interaction allows researchers to study the localization and behavior of anthracene-labeled molecules in various environments .
Comparison with Similar Compounds
Similar Compounds
3-(9-Anthracene)propyltrimethyl Ammonium Chloride: Similar structure but with a chloride ion instead of bromide.
9-Anthracenecarboxylic Acid: Contains an anthracene moiety but lacks the quaternary ammonium group.
Uniqueness
APTAB is unique due to its specific structure, which combines the fluorescent properties of anthracene with the cationic nature of the quaternary ammonium group. This combination makes it highly effective as a membrane probe, providing distinct advantages in fluorescence-based studies .
Properties
Molecular Formula |
C20H24BrN |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
3-anthracen-9-ylpropyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C20H24N.BrH/c1-21(2,3)14-8-13-20-18-11-6-4-9-16(18)15-17-10-5-7-12-19(17)20;/h4-7,9-12,15H,8,13-14H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
QTMSFTSLWQZCOC-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCC1=C2C=CC=CC2=CC3=CC=CC=C31.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2Z)-2-[(2E,4E)-5-[3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12398473.png)











